molecular formula C14H22O9S2 B12560209 4-Methylbenzene-1-sulfonic acid--water (2/3) CAS No. 189944-94-3

4-Methylbenzene-1-sulfonic acid--water (2/3)

Cat. No.: B12560209
CAS No.: 189944-94-3
M. Wt: 398.5 g/mol
InChI Key: UBKVOSUFZCTEQQ-UHFFFAOYSA-N
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Description

4-Methylbenzene-1-sulfonic acid–water (2/3) is a chemical compound that consists of 4-methylbenzenesulfonic acid and water in a 2:3 ratio. This compound is also known as p-toluenesulfonic acid monohydrate. It is a white, crystalline solid that is highly soluble in water and other polar solvents. The compound is widely used in organic synthesis due to its strong acidic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methylbenzene-1-sulfonic acid is typically synthesized through the sulfonation of toluene. The reaction involves the addition of sulfur trioxide and fuming sulfuric acid to toluene, resulting in the formation of 4-methylbenzenesulfonic acid . The reaction conditions usually require a controlled temperature and the use of a catalyst to ensure high yield and purity.

Industrial Production Methods

On an industrial scale, 4-methylbenzene-1-sulfonic acid is produced by sulfonating toluene with sulfuric acid. The process involves mixing toluene with concentrated sulfuric acid and heating the mixture to a specific temperature. The resulting product is then purified through crystallization and filtration .

Chemical Reactions Analysis

Types of Reactions

4-Methylbenzene-1-sulfonic acid undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in electrophilic aromatic substitution reactions, where the sulfonic acid group can be replaced by other substituents.

    Esterification: It reacts with alcohols to form esters.

    Neutralization: It can be neutralized by bases to form salts.

Common Reagents and Conditions

    Sulfur Trioxide and Fuming Sulfuric Acid: Used in the sulfonation process.

    Alcohols: Used in esterification reactions.

    Bases: Used in neutralization reactions.

Major Products Formed

Scientific Research Applications

4-Methylbenzene-1-sulfonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methylbenzene-1-sulfonic acid involves its strong acidic properties. The sulfonic acid group (-SO3H) is highly electrophilic, making it an effective catalyst in various chemical reactions. The compound can donate protons (H+) to other molecules, facilitating reactions such as esterification and transesterification .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methylbenzene-1-sulfonic acid is unique due to its strong acidic properties and its ability to act as a catalyst in a wide range of chemical reactions. Its solubility in water and polar solvents also makes it highly versatile in various applications .

Properties

CAS No.

189944-94-3

Molecular Formula

C14H22O9S2

Molecular Weight

398.5 g/mol

IUPAC Name

4-methylbenzenesulfonic acid;trihydrate

InChI

InChI=1S/2C7H8O3S.3H2O/c2*1-6-2-4-7(5-3-6)11(8,9)10;;;/h2*2-5H,1H3,(H,8,9,10);3*1H2

InChI Key

UBKVOSUFZCTEQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.O.O.O

Origin of Product

United States

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